molecular formula C15H20N4O2S B2975442 N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1427996-62-0

N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide

货号 B2975442
CAS 编号: 1427996-62-0
分子量: 320.41
InChI 键: IWJPSFKUYPLHGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CTP-499" and is a novel small molecule drug that has been shown to have neuroprotective properties.

作用机制

The exact mechanism of action of CTP-499 is not fully understood. However, it has been proposed that CTP-499 exerts its neuroprotective effects by modulating the expression of various genes involved in oxidative stress, inflammation, and apoptosis. CTP-499 has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. Moreover, CTP-499 has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels have been shown to have neuroprotective effects in various neurological disorders.
Biochemical and Physiological Effects:
CTP-499 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. CTP-499 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Moreover, CTP-499 has been shown to reduce proteinuria and improve renal function in animal models of chronic kidney disease.

实验室实验的优点和局限性

CTP-499 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Moreover, CTP-499 has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations associated with CTP-499. For instance, the exact mechanism of action of CTP-499 is not fully understood, which makes it challenging to design experiments to study its effects. Moreover, CTP-499 has only been studied in animal models, and its efficacy and safety in humans are yet to be determined.

未来方向

There are several future directions for CTP-499 research. Firstly, further preclinical studies are needed to elucidate the exact mechanism of action of CTP-499. Secondly, clinical trials are needed to determine the efficacy and safety of CTP-499 in humans for the treatment of various neurological disorders and chronic kidney disease. Moreover, CTP-499 can be further modified to improve its potency and selectivity. Lastly, the potential use of CTP-499 in combination with other drugs for the treatment of neurological disorders and chronic kidney disease should be explored.

合成方法

The synthesis of CTP-499 involves the reaction of 3-cyanothiolan-3-ylamine with 3-cyclopentyl-1,2,4-oxadiazol-5-carboxylic acid, followed by the addition of N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain pure CTP-499. This synthesis method has been successfully replicated in various studies, and the purity of CTP-499 has been confirmed through various analytical techniques.

科学研究应用

CTP-499 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. CTP-499 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Moreover, CTP-499 has been studied for its potential use in treating chronic kidney disease, where it has been shown to reduce proteinuria and improve renal function.

属性

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c16-9-15(7-8-22-10-15)18-12(20)5-6-13-17-14(19-21-13)11-3-1-2-4-11/h11H,1-8,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJPSFKUYPLHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCC(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。